molecular formula C12H12O3 B11900833 6-Hydroxy-2-propyl-4h-chromen-4-one CAS No. 61546-60-9

6-Hydroxy-2-propyl-4h-chromen-4-one

Cat. No.: B11900833
CAS No.: 61546-60-9
M. Wt: 204.22 g/mol
InChI Key: FFTPFWQJOJCEGD-UHFFFAOYSA-N
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Description

6-Hydroxy-2-propyl-4H-chromen-4-one: is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles with a benzene ring fused to a pyran ring. This compound is characterized by the presence of a hydroxy group at the 6th position and a propyl group at the 2nd position on the chromen-4-one scaffold. Chromenes, including this compound, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-propyl-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then subjected to further reactions, such as cyclization and functional group modifications, to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, such as lipase in ionic liquids, and green chemistry approaches, such as solvent-free conditions, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-2-propyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromen-4-one ring can be reduced to form chroman derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 6-oxo-2-propyl-4H-chromen-4-one, while reduction can produce 6-hydroxy-2-propylchroman .

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-propyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Properties

CAS No.

61546-60-9

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

6-hydroxy-2-propylchromen-4-one

InChI

InChI=1S/C12H12O3/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-7,13H,2-3H2,1H3

InChI Key

FFTPFWQJOJCEGD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(O1)C=CC(=C2)O

Origin of Product

United States

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